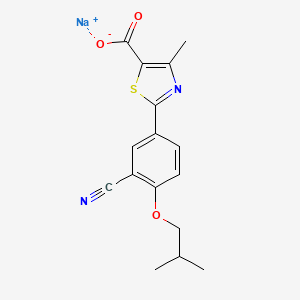
Antiproliferative agent-7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antiproliferative agent-7 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer treatment. Antiproliferative agents are crucial in the development of therapies aimed at controlling the growth and spread of cancerous cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-7 typically involves a series of chemical reactions designed to produce the desired molecular structure. One common method involves the use of a multicomponent reaction approach. For instance, the synthesis of 7-deazahypoxanthine derivatives, which are structurally related to this compound, involves the reaction of sulfonamido acetophenone, benzaldehyde, and cyanoacetamide with granular potassium carbonate in ethanol at reflux .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
Antiproliferative agent-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound might yield a corresponding ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, enhancing the compound’s biological activity.
科学的研究の応用
Antiproliferative agent-7 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential therapeutic properties.
Biology: Studied for its effects on cell proliferation and apoptosis, particularly in cancer cell lines.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
作用機序
The mechanism of action of Antiproliferative agent-7 involves its interaction with specific molecular targets within the cell. This compound is known to induce apoptosis (programmed cell death) by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential . These changes trigger a cascade of events leading to cell death. Additionally, this compound can block the cell cycle in the G1 phase, exhibiting cytostatic potential.
類似化合物との比較
Antiproliferative agent-7 can be compared with other similar compounds, such as:
Bis-isatin Schiff bases: These compounds also exhibit antiproliferative activity and have been studied for their potential anticancer properties.
7-azaindole analogues: These compounds are known for their antiproliferative and antioxidant activities.
Gold(I/III)-phosphine complexes: These compounds have shown potent antiproliferative effects and are being explored for their therapeutic potential.
This compound is unique due to its specific mechanism of action and its ability to induce apoptosis through ROS generation and mitochondrial membrane potential disruption. This sets it apart from other compounds that may have different molecular targets or pathways.
特性
分子式 |
C28H32N4O |
|---|---|
分子量 |
440.6 g/mol |
IUPAC名 |
3-[4-(3-benzyl-5-phenyltriazol-4-yl)phenoxy]-N,N-diethylpropan-1-amine |
InChI |
InChI=1S/C28H32N4O/c1-3-31(4-2)20-11-21-33-26-18-16-25(17-19-26)28-27(24-14-9-6-10-15-24)29-30-32(28)22-23-12-7-5-8-13-23/h5-10,12-19H,3-4,11,20-22H2,1-2H3 |
InChIキー |
DUQSWLLXMYNLOO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCOC1=CC=C(C=C1)C2=C(N=NN2CC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


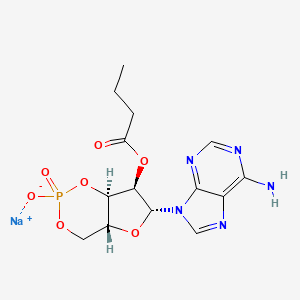
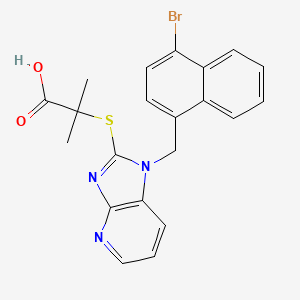
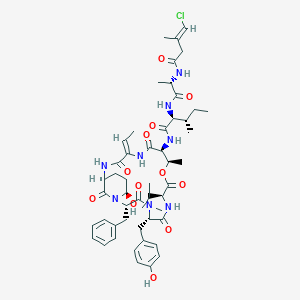
![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)


![[(2R,4S,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12400873.png)

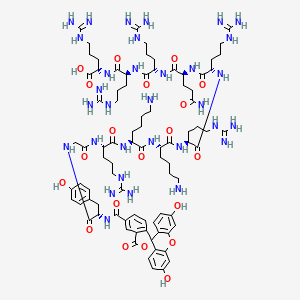
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12400883.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl octadecanoate](/img/structure/B12400886.png)


